(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile
Description
(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile is an organic compound that features a benzimidazole and pyridine moiety connected by a propenenitrile linker
Properties
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-20-15-7-3-2-6-14(15)19-16(20)13(10-17)9-12-5-4-8-18-11-12/h2-9,11H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIIUKPGFTOPD-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile typically involves the following steps:
Formation of 1-methylbenzimidazole: This can be achieved by methylation of benzimidazole using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 3-pyridin-3-ylprop-2-enenitrile: This involves the reaction of pyridine-3-carbaldehyde with malononitrile in the presence of a base like piperidine to form the intermediate, which is then subjected to Knoevenagel condensation.
Coupling Reaction: The final step involves coupling 1-methylbenzimidazole with 3-pyridin-3-ylprop-2-enenitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole and pyridine rings.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted benzimidazole or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new avenues for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
2-(benzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile: Lacks the methyl group on the benzimidazole ring, which may influence its chemical properties.
2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile derivatives: Various derivatives with different substituents on the benzimidazole or pyridine rings.
Uniqueness
(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile is unique due to its specific (E)-configuration and the presence of both benzimidazole and pyridine moieties. This configuration may confer distinct chemical reactivity and biological activity compared to its similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
